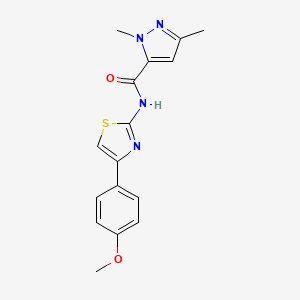

N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-10-8-14(20(2)19-10)15(21)18-16-17-13(9-23-16)11-4-6-12(22-3)7-5-11/h4-9H,1-3H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAPLEFJKSMRAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described by the following formula:

This structure features a thiazole ring, a pyrazole moiety, and a methoxyphenyl group, which are crucial for its biological activity. The presence of these functional groups contributes to its interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit antimicrobial properties . For instance, in vitro evaluations indicated that certain derivatives showed significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 | Bactericidal |

| 5a | 0.25 | Bactericidal |

Anticancer Activity

The compound has also been investigated for its anticancer properties . A study focusing on pyrazole derivatives highlighted their ability to induce apoptosis in cancer cell lines. For example, one derivative exhibited an IC50 value of 49.85 μM against specific cancer cells, suggesting a promising anticancer profile .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Compounds with similar structures have shown potential as inhibitors of various kinases, including GSK-3β and Aurora-A kinase. Inhibition of these kinases is crucial for regulating cell proliferation and survival pathways in cancer cells.

- Induction of Apoptosis : Several studies have indicated that this compound can trigger apoptotic pathways in cancer cells, leading to cell death and reduced tumor growth.

Case Studies

- Study on GSK-3β Inhibition : A derivative similar to this compound was shown to inhibit GSK-3β effectively, which is implicated in various neurodegenerative diseases .

- Antitumor Efficacy : In vitro studies demonstrated that compounds with the pyrazole structure significantly inhibited the proliferation of A549 lung cancer cells with IC50 values in the low micromolar range (e.g., 0.95 nM for another derivative) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthetic Yields: The target compound’s synthesis likely mirrors methods for analogs like 3a–3p , which achieve moderate yields (60–70%) using EDCI/HOBt coupling.

- Substituent Impact : The 4-methoxyphenyl group in the thiazole ring is a common feature in analogs with biological activity (e.g., cardioprotection in ). The target compound’s 1,3-dimethylpyrazole moiety may enhance metabolic stability compared to chlorinated or cyanated pyrazoles in 3a–3p .

Pharmacological and Functional Comparisons

Table 2: Bioactivity Profiles of Selected Analogs

Key Observations :

- Cardioprotective Activity : The hydrobromide analog in demonstrates significant efficacy in hypoxia models, suggesting that the 4-methoxyphenyl thiazole scaffold is pharmacologically relevant. The target compound’s dimethylpyrazole group may modulate receptor binding compared to the azepine-containing analog.

- Structural-Activity Relationships (SAR) : The presence of electron-donating groups (e.g., methoxy) on the thiazole ring appears critical for bioactivity, as seen in . Chlorinated analogs (e.g., 3b, 3e ) may prioritize synthetic accessibility over potency.

Crystallographic and Conformational Insights

- Isostructural Compounds : highlights thiazole-pyrazole hybrids with planar molecular conformations, except for perpendicularly oriented fluorophenyl groups. This suggests that substituent orientation in the target compound could influence intermolecular interactions or crystal packing .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, starting with cyclization of precursors like phenylhydrazine derivatives and ethyl acetoacetate. For example, intermediate pyrazole rings are formed via cyclocondensation, followed by thiazole ring closure using reagents such as p-methoxyphenacyl bromide . Optimization includes adjusting solvent systems (e.g., DMF or dioxane), temperature (e.g., 120°C for cyclization), and catalysts (e.g., POCl₃ for acylation steps) . Purification via recrystallization (ethanol-DMF mixtures) improves yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key methods include:

- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns regioselectivity in pyrazole/thiazole rings (e.g., methoxy protons at δ 3.8 ppm) .

- X-ray crystallography : Resolves 3D structure and noncovalent interactions (e.g., halogen bonding in thiazole derivatives) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Q. What in vitro assays are recommended for preliminary biological evaluation?

Use kinase inhibition assays (e.g., BRAF<sup>V600E</sup>), antimicrobial susceptibility testing (MIC determinations), and cytotoxicity screens (MTT assay on cancer cell lines). Thiazole derivatives are prioritized for kinase targeting due to structural mimicry of ATP-binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazole-containing analogs?

Discrepancies often arise from assay conditions (e.g., serum protein interference) or structural variations (e.g., methoxy vs. fluorine substituents). Strategies include:

- Dose-response validation : Re-test compounds under standardized protocols .

- SAR analysis : Compare analogs with systematic substituent changes (e.g., 4-methoxyphenyl vs. 4-chlorophenyl groups) .

- Metabolic stability assays : Assess degradation in microsomal models to rule out false negatives .

Q. What computational methods aid in understanding structure-activity relationships (SAR)?

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) and noncovalent interactions (e.g., halogen bonding) .

- Molecular docking : Predict binding modes to targets like BRAF<sup>V600E</sup> (PDB: 3OG7) using AutoDock Vina .

- MD simulations : Evaluate conformational stability in solvated systems (e.g., 100 ns trajectories in GROMACS) .

Q. How can solubility and bioavailability challenges be addressed in derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.